molecular formula C22H24N4O3S B2828853 N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946248-30-2

N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2828853
CAS No.: 946248-30-2
M. Wt: 424.52
InChI Key: FEZXIGWOVQODPP-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic small molecule characterized by an ethanediamide bridge linking two distinct moieties: a 2-methylquinolin-4-yl group and a morpholine-thiophene hybrid structure.

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-15-12-19(17-4-2-3-5-18(17)24-15)25-22(28)21(27)23-13-20(16-6-11-30-14-16)26-7-9-29-10-8-26/h2-6,11-12,14,20H,7-10,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZXIGWOVQODPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CSC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Differences

The ethanediamide backbone distinguishes the target compound from benzamide- or ester-based analogs. For example:

  • N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (): Features a benzamide core with a piperazine-ethoxy-thiophene chain.
  • PRE-084 (): A morpholine-containing ester (2-(morpholin-4-yl)ethyl 1-phenylcyclohexane-1-carboxylate). The ester linkage is more hydrolytically labile than the ethanediamide, impacting metabolic stability .

Functional Group Contributions

  • Morpholine : Present in both the target compound and PRE-084, morpholine improves aqueous solubility and may interact with hydrogen-bond acceptors in biological targets .
  • Thiophene : The thiophen-3-yl group in the target compound and benzamide analogs () contributes to electron-rich aromatic systems, facilitating interactions with hydrophobic pockets or metal ions .
  • Quinoline vs.

Pharmacological and Biomedical Implications (Inferred)

Structure-Activity Relationships (SAR)

  • Morpholine Positioning : In PRE-084 (), the morpholine’s spatial arrangement optimizes sigma receptor binding. The target compound’s morpholine-thiophene ethyl chain may similarly fine-tune target engagement .
  • Quinoline Substitution: The 2-methyl group on quinoline could sterically hinder non-specific interactions, improving selectivity compared to unsubstituted quinolines .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Application Reference
Target Compound Ethanediamide 2-methylquinolin-4-yl, morpholine, thiophene ~434 (estimated) Receptor ligand, imaging
N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Benzamide Piperazine, thiophene ~529 (reported) D3 receptor ligand
PRE-084 Ester Morpholine, phenylcyclohexane ~347 (estimated) Sigma receptor agonist
PT-ADA-PPR Polymer Morpholine-thiophene side chains Not specified Dual-color lysosome imaging

Q & A

Q. What are the optimal synthetic routes for N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide?

The synthesis typically involves multi-step reactions, starting with coupling of the quinoline and morpholine-thiophene moieties via amide bond formation. Key steps include:

  • Step 1 : Activation of carboxylic acid derivatives (e.g., using EDC/HOBt) for coupling with amines.
  • Step 2 : Controlled reaction conditions (e.g., anhydrous DMF or dichloromethane, inert atmosphere) to prevent hydrolysis or side reactions.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product . Critical parameters include temperature (0–25°C), solvent polarity, and stoichiometric ratios of intermediates.

Q. How is the molecular structure of this compound characterized?

Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks. For example, the thiophen-3-yl group shows distinct aromatic proton signals at δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • Computational Tools : Density-functional theory (DFT) optimizations to predict bond angles and compare with experimental data .

Q. What are the key structural features influencing its reactivity?

The compound’s reactivity is governed by:

  • Morpholine Ring : Acts as a hydrogen-bond acceptor, influencing solubility and interactions with biological targets.
  • Thiophene Moiety : Participates in π-π stacking and electrophilic substitution reactions.
  • Quinoline Core : Provides rigidity and planar geometry, critical for binding to hydrophobic pockets in proteins .

Advanced Research Questions

Q. What computational methods predict the compound’s interaction with biological targets?

Advanced approaches include:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., kinase domains). The morpholine group often anchors to polar residues like Asp or Glu .
  • DFT Calculations : To map electron density distributions and identify reactive sites (e.g., electrophilic regions on thiophene) .
  • Polarizable Continuum Model (PCM) : Predicts solvation effects and stability in aqueous environments .

Q. How can contradictory data in biological activity assays be resolved?

Discrepancies in IC₅₀ values or binding affinities may arise from:

  • Assay Conditions : Variations in pH, ionic strength, or solvent (e.g., DMSO concentration affecting compound aggregation).
  • Cell Line Heterogeneity : Use isogenic cell lines and standardized protocols (e.g., MTT vs. ATP-based viability assays).
  • Target Conformational States : Perform molecular dynamics simulations to account for protein flexibility during docking .

Q. What strategies optimize reaction yields in its synthesis?

Yield optimization involves:

  • Catalyst Screening : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for quinoline functionalization).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine intermediates.
  • Inert Atmosphere : Prevents oxidation of thiophene and morpholine groups during synthesis .

Q. How does the compound’s electronic structure affect its pharmacological properties?

DFT studies reveal:

  • HOMO-LUMO Gaps : A narrow gap (~3.5 eV) suggests redox activity, potentially relevant for prodrug activation.
  • Electrostatic Potential Maps : Negative charges on the ethanediamide oxygen enhance hydrogen bonding with target residues .
  • Solvent Effects : PCM calculations indicate high stability in lipid bilayers, supporting membrane permeability .

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